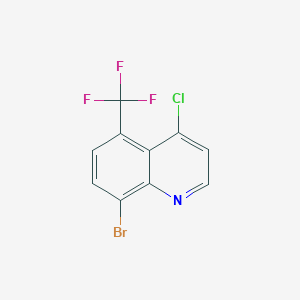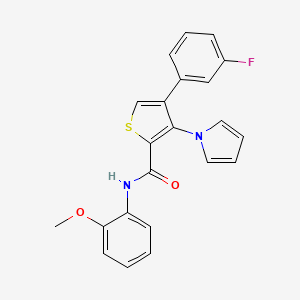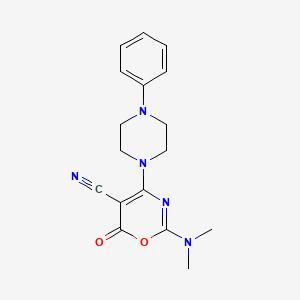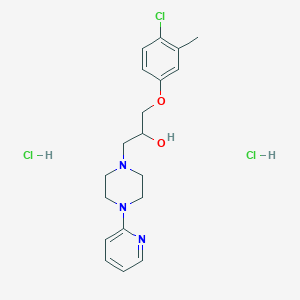
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Novel sulfonamide derivatives, including thiazole, pyridone, and oxazole compounds, have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in combating microbial infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019; E. Darwish et al., 2014).
Antitumor and Pharmacological Evaluation
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Studies on thieno[2,3-d]pyrimidine antifolates indicate potent dual inhibition of human thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents (A. Gangjee et al., 2008).
Anticonvulsant Agents : S-acetamide derivatives of thiopyrimidine have been synthesized and evaluated as potential anticonvulsant agents, indicating moderate activity in a pentylenetetrazole-induced seizure model in rats (H. Severina et al., 2020).
Chemoselective Acetylation for Antimalarial Synthesis
- Chemoselective Monoacetylation : N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was efficiently produced through chemoselective monoacetylation using immobilized lipase, demonstrating a kinetically controlled synthesis that could be beneficial for pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).
Glutaminase Inhibitors for Cancer Therapy
- BPTES Analogs as Glutaminase Inhibitors : Analogues of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) were synthesized and evaluated as kidney-type glutaminase inhibitors. This research highlights the role of glutaminase inhibition in cancer therapy, with certain analogues showing potent activity and improved solubility compared to BPTES (K. Shukla et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 3-bromophenylamine with 2-chloroacetyl chloride to form N-(3-bromophenyl)-2-chloroacetamide. This intermediate is then reacted with 5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "3-bromophenylamine", "2-chloroacetyl chloride", "5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 3-bromophenylamine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-bromophenyl)-2-chloroacetamide.", "Step 2: N-(3-bromophenyl)-2-chloroacetamide is then reacted with 5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate to form the final product N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
Número CAS |
1223930-59-3 |
Fórmula molecular |
C20H18BrN3O4S2 |
Peso molecular |
508.41 |
Nombre IUPAC |
N-(3-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-2-13-6-8-16(9-7-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-5-3-4-14(21)10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
Clave InChI |
IQWBJFHRUDHCDG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-[(4-methylpiperazin-1-yl)(phenyl)methyl]piperazine](/img/structure/B2767499.png)
![methyl 2-{1-[(2,4-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2767500.png)


![2-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2767504.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)





![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2767519.png)

